molecular formula C35H41NO10 B579147 Himbosine CAS No. 15448-14-3

Himbosine

Cat. No.: B579147
CAS No.: 15448-14-3
M. Wt: 635.71
InChI Key: ORUDPNXLVHQHOC-GRRMYRPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of himbosine involves several steps, starting from simpler organic molecules. The synthetic routes typically involve the construction of the polycyclic scaffold through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Himbosine undergoes various types of chemical reactions, including:

Scientific Research Applications

Himbosine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of himbosine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its polycyclic scaffold. These interactions may modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Himbosine is unique among alkaloids due to its complex polycyclic structure. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Biological Activity

Himbosine, a compound derived from the plant Himantoglossum hircinum, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antimicrobial, anti-inflammatory, antioxidant, and potential anticancer activities. The following sections detail research findings, case studies, and relevant data on the compound's effects.

Overview of this compound

This compound is classified as a methoxyfuranocoumarin, a group known for its varied pharmacological effects. Its structure allows it to interact with biological systems effectively, leading to several therapeutic applications.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as follows:

PathogenMIC (mg/mL)
E. coli6.72
S. aureus6.63

These values indicate that this compound can inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. In vivo studies showed that this compound significantly reduced carrageenan-induced paw edema in rats, achieving reductions of 94.69%, 89.66%, and 87.83% at 1, 2, and 3 hours post-administration respectively . This suggests its potential utility in treating inflammatory conditions.

Antioxidant Activity

This compound's antioxidant capacity has been evaluated through various assays measuring its ability to scavenge free radicals. The compound demonstrated a strong ability to reduce oxidative stress markers in cell cultures, indicating its potential role in protecting cells from oxidative damage .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound, particularly its effects on neuroblastoma and colon cancer cells. The mechanism involves the induction of apoptosis through the intrinsic and extrinsic pathways, with significant activation of caspases observed .

Case Study: Neuroblastoma Cells

In a controlled study using SH-SY5Y neuroblastoma cells, this compound was shown to decrease cell viability significantly when exposed to oxidative stress conditions induced by hydrogen peroxide (H2O2). The results indicated that pre-incubation with this compound led to a reduction in cell damage compared to control groups .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Action : this compound disrupts bacterial cell wall synthesis and inhibits metabolic pathways critical for bacterial survival.
  • Anti-inflammatory Mechanism : It inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Antioxidant Mechanism : this compound enhances the activity of endogenous antioxidant enzymes and reduces reactive oxygen species (ROS) levels.
  • Anticancer Mechanism : It modulates signaling pathways involved in cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the foundational methods for characterizing Himbosine’s chemical structure, and how can researchers ensure reproducibility?

  • Methodological Answer : Use spectroscopic techniques (NMR, IR, MS) and chromatographic methods (HPLC) to confirm molecular identity. Reproducibility requires strict adherence to protocols (e.g., solvent purity, instrument calibration) and cross-validation with independent labs. Include raw spectral data in supplementary materials to enable peer verification .

Q. How should researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Employ in vitro assays (e.g., enzyme inhibition, cell viability) with appropriate controls (positive/negative, vehicle). Use dose-response curves to establish EC50/IC50 values. Validate results with orthogonal assays (e.g., fluorescence vs. luminescence) to rule out assay-specific artifacts .

Q. What strategies are critical for synthesizing this compound with high purity in academic settings?

  • Methodological Answer : Optimize reaction conditions (temperature, catalyst loading) via Design of Experiments (DoE). Monitor reaction progress with TLC or HPLC. Purify using recrystallization or column chromatography, and confirm purity via melting point analysis and ≥95% HPLC area under the curve .

Advanced Research Questions

Q. How can conflicting reports on this compound’s mechanism of action be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., cell lines, assay conditions). Replicate key experiments under standardized protocols. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess inter-study variability and identify confounding factors .

Q. What advanced computational approaches are suitable for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer : Apply molecular docking (AutoDock, Schrödinger) to study target binding and MD simulations (GROMACS) for stability analysis. Use QSAR models to predict ADMET properties. Validate predictions with in vitro permeability (Caco-2) and metabolic stability assays (microsomal incubation) .

Q. How can researchers optimize this compound derivatives for enhanced selectivity while minimizing toxicity?

  • Methodological Answer : Use structure-activity relationship (SAR) studies with systematic substitutions (e.g., methyl, halogen groups). Assess selectivity via panel screening against related targets. Employ toxicity prediction tools (e.g., ProTox-II) and validate with zebrafish or in vivo models .

Q. Data Analysis & Contradiction Management

Q. What statistical frameworks are recommended for analyzing dose-dependent effects in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model dose-response data. Compare curves with extra sum-of-squares F-tests. For outliers, apply Grubbs’ test or robust regression. Report confidence intervals and effect sizes to quantify uncertainty .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Investigate bioavailability (e.g., plasma protein binding, logP) and metabolic stability. Use PK/PD modeling to bridge in vitro-in vivo gaps. If discrepancies persist, consider species-specific differences or off-target effects via transcriptomic profiling .

Q. Experimental Design & Validation

Q. What criteria define a robust experimental design for this compound’s neuroprotective studies?

  • Methodological Answer : Include sham and disease-model controls. Use blinded randomization to allocate treatments. Power analysis should determine sample size (α=0.05, power=0.8). Validate findings with histological (e.g., TUNEL staining) and behavioral endpoints (e.g., Morris water maze) .

Q. How can researchers ensure methodological rigor when replicating this compound synthesis protocols from literature?

  • Methodological Answer : Cross-check reported procedures with original spectral data (e.g., NMR shifts in supplementary files). Replicate under identical conditions first, then troubleshoot variables (e.g., solvent grade, stirring rate). Document deviations and outcomes in a replication log .

Q. Tables for Key Methodological Comparisons

Table 1: Analytical Techniques for this compound Characterization

TechniqueApplicationAdvantagesLimitations
HPLCPurity assessmentHigh resolution, quantitativeRequires reference standards
LC-MSStructural elucidationCombines separation & mass dataHigh instrumentation cost
NMRFunctional group analysisNon-destructive, detailed spectraLimited sensitivity for traces

Table 2: Common Pitfalls in this compound Pharmacological Assays

PitfallMitigation StrategyReference
Off-target effectsUse isoform-specific inhibitors/controls
Compound solubilityPre-test in assay buffer via DLS
Assay interferenceInclude vehicle controls & kinetic reads

Q. Guidelines for Academic Rigor

  • Hypothesis Formulation : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use PICO framework for clinical questions .
  • Data Presentation : Include raw datasets in appendices, processed data in main text. Use SI units and IUPAC nomenclature .
  • Ethical Compliance : Declare conflicts of interest and obtain IRB approval for in vivo studies .

Properties

IUPAC Name

methyl (1S,3R,6S,7S,9R,11S,14R,15S,16S,17R,20S)-11,14,17-triacetyloxy-16-benzoyloxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41NO10/c1-17-11-12-23-25-15-22-16-34(23,46-20(4)39)31-28(33(41)42-5)30(44-19(3)38)27-24(35(22,31)36(17)25)13-14-26(43-18(2)37)29(27)45-32(40)21-9-7-6-8-10-21/h6-10,17,22-27,29-30H,11-16H2,1-5H3/t17-,22-,23+,24+,25+,26-,27-,29-,30-,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUDPNXLVHQHOC-GRRMYRPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]3N1[C@@]45[C@H]6CC[C@H]([C@H]([C@@H]6[C@H](C(=C4[C@@]2(C[C@H]5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.